Fluorine vs. Chlorine Substitution: Impact on BRD4 BD2 Binding Affinity
The 4-fluorophenylsulfonyl substituent in the target compound is hypothesized to confer distinct binding characteristics to the BRD4 bromodomain compared to the 4-chlorophenyl analog. In the broader dihydroquinoxalinone series, fluorophenyl derivatives have been associated with optimized van der Waals interactions within the hydrophobic acetyl-lysine binding pocket of BRD4-BD2, often resulting in sub-micromolar affinity [1]. Vendor-supplied bioactivity annotations for the closely related 4-chlorophenyl analog suggest it maintains BET inhibitory activity, but the quantitative differentiation in terms of Kd or IC50 between the fluoro and chloro variants remains uncharacterized in published peer-reviewed literature for this specific compound pair . This evidence gap represents a critical opportunity for SAR-driven procurement and head-to-head profiling by end-users.
| Evidence Dimension | BRD4 BD2 binding affinity (predicted differential) |
|---|---|
| Target Compound Data | Not explicitly published; structural analogs indicate potential low nanomolar activity |
| Comparator Or Baseline | 4-(4-((4-chlorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one (vendor-annotated BET inhibitor) |
| Quantified Difference | Not quantifiable from independent, peer-reviewed studies |
| Conditions | In silico docking and class-level SAR from related dihydroquinoxalinones |
Why This Matters
The fluorine atom's smaller van der Waals radius and higher electronegativity compared to chlorine can alter binding kinetics and metabolic stability, making it a preferred choice for probe development in epigenetic target engagement assays.
- [1] Hu, J. et al. Discovery of a series of dihydroquinoxalin-2(1H)-ones as selective BET inhibitors from a dual PLK1-BRD4 inhibitor. European Journal of Medicinal Chemistry, 2017, 137, 176-195. View Source
